molecular formula C17H22N4O B12285334 1,3-Bis[2-(dimethylamino)phenyl]urea CAS No. 94201-83-9

1,3-Bis[2-(dimethylamino)phenyl]urea

Cat. No.: B12285334
CAS No.: 94201-83-9
M. Wt: 298.4 g/mol
InChI Key: ABIBJGOSWOUGGV-UHFFFAOYSA-N
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Description

1,3-Bis[2-(dimethylamino)phenyl]urea is a research chemical with the CAS Number 94201-83-9 and a molecular formula of C17H22N4O . It is of significant interest in advanced materials science and coordination chemistry. A recent 2025 study highlights its role as a precursor in synthesizing potassium crown ether complexes, where a single proton is deprotonated to form a coordinated imidate species . The resulting structure exhibits distinct bond length alterations—such as a C–O bond of 1.257(2) Å and a C–N bond of 1.315(2) Å—compared to standard diphenylurea, indicating significant electronic redistribution upon coordination . This demonstrates the compound's utility in creating novel materials with specific electronic properties. Urea derivatives, particularly those with aromatic substitutions, are extensively investigated for their remarkable intra- and intermolecular hydrogen-bonding capabilities, which contribute to their application in organocatalysis and as anion receptors . As a specialty chemical, this compound is intended for research applications in these areas. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referencing relevant safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94201-83-9

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

1,3-bis[2-(dimethylamino)phenyl]urea

InChI

InChI=1S/C17H22N4O/c1-20(2)15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21(3)4/h5-12H,1-4H3,(H2,18,19,22)

InChI Key

ABIBJGOSWOUGGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2N(C)C

Origin of Product

United States

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis of the Urea (B33335) Moiety

The presence of the 2-(dimethylamino)phenyl substituents significantly influences the molecular conformation. The steric bulk of the ortho-dimethylamino groups can lead to a non-planar arrangement of the phenyl rings with respect to the central urea plane to minimize steric hindrance. This twisting of the aryl groups is a common feature in ortho-substituted diaryl ureas. The orientation of the dimethylamino groups themselves is also a key conformational feature, as they can rotate relative to the phenyl ring.

Intramolecular Hydrogen Bonding Networks

A defining characteristic of 1,3-Bis[2-(dimethylamino)phenyl]urea is the presence of intramolecular hydrogen bonds.

The molecular structure is stabilized by two intramolecular hydrogen bonds, where the hydrogen atom of each urea N-H group forms a hydrogen bond with the nitrogen atom of the adjacent dimethylamino group (N-H···N). This type of interaction is well-documented in related structures, such as N,N′-bis[2-(dimethylamino)phenyl]thiourea, a closely related thiourea (B124793) analog. In the thiourea analogue, the N···N distances in the intramolecular hydrogen bonds are indicative of a significant interaction, and similar bond parameters are expected for the urea derivative. These intramolecular hydrogen bonds create two six-membered rings, significantly restricting the conformational freedom of the molecule and locking it into a specific arrangement. The energetic contribution of these hydrogen bonds is substantial, providing significant stabilization to this conformation over others that would lack such interactions.

Table 1: Expected Intramolecular Hydrogen Bond Parameters for this compound (inferred from its thiourea analog)
InteractionDonor-Acceptor Distance (N···N)Hydrogen-Acceptor Distance (H···N)Donor-H···Acceptor Angle (N-H···N)
N-H···N(dimethylamino)~2.7 - 2.9 Å~1.9 - 2.1 Å>120°

In the solid state, the presence of these intramolecular hydrogen bonds would be definitively confirmed by X-ray crystallography, which would provide precise bond lengths and angles.

In solution, NMR spectroscopy serves as a powerful tool to probe these interactions. The ¹H NMR spectrum is expected to show a downfield chemical shift for the N-H protons, typically in the range of 8-10 ppm, which is characteristic of protons involved in hydrogen bonding. The persistence of this downfield shift in non-polar, aprotic solvents would be strong evidence for the intramolecular nature of these hydrogen bonds.

Infrared (IR) spectroscopy also provides key insights. The N-H stretching frequency in the IR spectrum is expected to be observed at a lower wavenumber (typically 3100-3300 cm⁻¹) compared to a free N-H group, and the band is often broadened. This red shift is a direct consequence of the weakening of the N-H bond due to its participation in the hydrogen bond. For the related N,N′-bis[2-(dimethylamino)phenyl]thiourea, the N-H stretch is observed around 3165 cm⁻¹, and a similar value would be anticipated for the urea derivative nih.gov.

Table 2: Expected Spectroscopic Data Indicative of Intramolecular Hydrogen Bonding in this compound
Spectroscopic TechniqueExpected ObservationInterpretation
¹H NMRN-H proton chemical shift (δ) ~ 8-10 ppmDeshielding of the proton due to hydrogen bonding
FTIRN-H stretching frequency (ν) ~ 3100-3300 cm⁻¹ (broad)Weakening of the N-H bond upon hydrogen bond formation

Intermolecular Interactions and Supramolecular Assembly

While the dominant interactions in a single molecule of this compound are intramolecular, the potential for intermolecular interactions and supramolecular assembly also exists. However, the strong intramolecular hydrogen bonds significantly reduce the availability of the N-H protons for intermolecular hydrogen bonding. In many diaryl ureas, intermolecular N-H···O=C hydrogen bonds are the primary motif for self-assembly into tapes or sheets. In the case of this compound, these strong intramolecular N-H···N interactions would likely preclude the formation of the typical urea-to-urea hydrogen-bonded chains.

Role of Hydrogen Bonding in Directing Crystal Packing and Self-Assembly

Hydrogen bonding is a predominant force in the crystal engineering of urea-based compounds. In this compound, both intramolecular and intermolecular hydrogen bonds are anticipated to play a significant role.

Intermolecular hydrogen bonds are also crucial for the self-assembly of these molecules into larger architectures. The urea moiety provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of characteristic one-dimensional hydrogen-bonded chains or tapes, a common motif in the crystal structures of diaryl ureas. In these arrangements, the N-H of one molecule interacts with the C=O of a neighboring molecule, leading to extended supramolecular polymers.

Table 1: Expected Hydrogen Bond Parameters for this compound

Interaction Type Donor Acceptor Expected Distance (Å) Expected Angle (°)
Intramolecular N-H (urea) N (dimethylamino) 2.0 - 2.5 110 - 140

Note: The data in this table is based on typical values for similar functional groups and interactions found in related crystal structures, as direct crystallographic data for the title compound is not available.

Significance of π-Stacking Interactions in Solid-State Architectures

The presence of two phenyl rings in this compound introduces the possibility of π-stacking interactions , which are non-covalent interactions between aromatic rings. These interactions, though weaker than hydrogen bonds, are significant in stabilizing the three-dimensional crystal packing.

Formation of Complexes with Guest Molecules and Supramolecular Reagents

The structural features of this compound make it a potential candidate for use in supramolecular chemistry , particularly in the formation of host-guest complexes. The urea functionality is known to be an effective binding site for anions and neutral guest molecules through hydrogen bonding.

The self-assembly of bis-urea compounds can lead to the formation of organized structures with defined cavities or channels. These cavities can encapsulate guest molecules of appropriate size and shape. The binding of a guest is typically driven by multiple non-covalent interactions, including hydrogen bonding between the guest and the urea N-H groups, and van der Waals interactions with the aromatic surfaces of the host.

Furthermore, the dimethylamino groups can act as additional binding sites, potentially coordinating to metal ions or participating in further hydrogen bonding with suitable guest molecules. The ability of this compound to form such complexes opens up possibilities for its use in areas such as molecular recognition, sensing, and catalysis. The design of specific host-guest systems would depend on the conformational flexibility of the molecule and the nature of the guest.

Advanced Spectroscopic and Diffraction Based Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR for Definitive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural organic chemistry. For 1,3-Bis[2-(dimethylamino)phenyl]urea, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the urea (B33335) N-H protons, and the methyl protons of the dimethylamino groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of both the urea linkage and the dimethylamino substituents. The integration of these signals would confirm the number of protons in each unique environment.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the urea group, the aromatic carbons, and the methyl carbons of the dimethylamino groups. The chemical shift of the carbonyl carbon is particularly diagnostic for the urea functionality. While specific spectral data for this compound is not widely published, data for analogous compounds such as 1,3-diphenylurea (B7728601) show characteristic signals for the urea N-H protons and aromatic protons in the ¹H NMR spectrum. chemicalbook.com For instance, in 1,3-diphenylurea, the N-H protons appear as a singlet at approximately 8.63 ppm in DMSO-d₆. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Urea N-H 8.0 - 9.5 N/A
Aromatic C-H 6.5 - 8.0 110 - 150
Dimethylamino CH₃ 2.5 - 3.5 40 - 50

Application of ¹⁵N NMR Spectroscopy for Nitrogen Environment Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms within a molecule. wikipedia.org Although the natural abundance of ¹⁵N is low (0.36%), modern NMR techniques can overcome this sensitivity challenge. wikipedia.org In this compound, there are two distinct types of nitrogen atoms: the urea nitrogens and the dimethylamino nitrogens.

¹⁵N NMR would provide two distinct signals, allowing for the differentiation of these nitrogen environments. The chemical shifts would be sensitive to factors such as hybridization, and the nature of the substituents. Studies on other urea derivatives have demonstrated the utility of ¹⁵N NMR in distinguishing between different nitrogen centers and studying phenomena like tautomerism and proton exchange. nih.govdocumentsdelivered.com The use of ¹⁵N-enriched urea in studies of urea-formaldehyde resins highlights the level of detail that can be obtained, allowing for clear distinction between different types of nitrogen-containing structures. nih.gov

NMR-Based Titration Experiments for Binding Affinity Studies

NMR titration is a valuable method for studying non-covalent interactions and determining the binding affinity between a host and guest molecule. By monitoring the changes in chemical shifts of the host's protons upon the incremental addition of a guest, a binding isotherm can be constructed. From this, the association constant (Kₐ) can be calculated.

For this compound, the urea moiety provides hydrogen bond donor sites (N-H) and a hydrogen bond acceptor site (C=O), while the dimethylamino groups can also act as hydrogen bond acceptors. These features make it a potential host for various guest molecules. NMR titration experiments could be designed to probe the binding of anions or other neutral molecules to the urea cleft. The protons of the N-H groups would be particularly sensitive probes for binding events occurring at the urea functionality.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Interpretation of Characteristic Vibrational Modes of Urea and Dimethylamino Groups

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Urea Group: The urea group has several characteristic vibrations. The C=O stretching vibration (Amide I band) is typically strong in the IR spectrum and appears in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations are expected in the range of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is usually found around 1550-1620 cm⁻¹.

Dimethylamino Group: The C-N stretching vibration of the dimethylamino group would be observed in the fingerprint region of the spectrum. The C-H stretching and bending vibrations of the methyl groups will also be present.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Urea N-H Stretch 3200 - 3400
Urea C=O Stretch (Amide I) 1630 - 1680
Urea N-H Bend (Amide II) 1550 - 1620
Dimethylamino C-N Stretch 1000 - 1350
Aromatic Ring C=C Stretch 1450 - 1600

Spectroscopic Identification of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the solid-state structure and solution-phase behavior of ureas. In this compound, both intramolecular and intermolecular hydrogen bonds are possible. Intramolecular hydrogen bonding could occur between a urea N-H donor and the nitrogen of an adjacent dimethylamino group.

IR spectroscopy is particularly sensitive to hydrogen bonding. The formation of a hydrogen bond typically leads to a broadening and red-shifting (a shift to lower frequency) of the N-H stretching band. The extent of this shift can provide qualitative information about the strength of the hydrogen bond. Temperature-dependent IR studies can also be used to probe the dynamics of hydrogen bonding. The analysis of hydrogen bonding in other molecules, such as 3,5-diamino-1,2,4-triazole, has been successfully carried out using a combination of experimental FTIR and FT-Raman spectroscopy and theoretical calculations. helsinki.fi

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This technique provides valuable information about the molecular weight and structure of a compound. For this compound, with the chemical formula C₁₇H₂₂N₄O, the average molecular mass is calculated to be 298.39 g/mol , and the monoisotopic mass is 298.179361 g/mol . epa.govncats.io

Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing thermally labile and high molecular weight compounds. In the context of this compound, ESI-MS would be employed to determine its exact mass with high precision. The compound can be analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and formic acid, which is compatible with mass spectrometry applications. sielc.com

General fragmentation patterns for N,N'-substituted ureas have been studied using ESI tandem mass spectrometry (MS/MS). nih.gov A common fragmentation pathway involves the cleavage of the C-N bond of the urea group. nih.gov For this compound, this would likely lead to the formation of characteristic fragment ions. The analysis of phenyl urea herbicides by ESI-MS has shown that prominent [M+H]⁺ ions are observed. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Insights

As of the latest available data, a single-crystal X-ray diffraction structure for this compound (CAS 94201-83-9) has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database. ugr.escrystallography.net

However, the crystal structure of the analogous thiourea (B124793) compound, N,N′-bis[2-(dimethylaminophenyl)thiourea], has been determined. nih.gov This related structure reveals significant intramolecular hydrogen bonding between one of the thiourea NH moieties and the dimethylamino group in the ortho position of the aromatic rings. nih.gov It is plausible that this compound would exhibit similar intramolecular interactions, influencing its conformation in the solid state.

Analysis of Bond Lengths, Bond Angles, and Intermolecular Contacts in Crystal Lattices

Without a determined crystal structure for this compound, a specific analysis of its bond lengths, bond angles, and intermolecular contacts is not possible. However, based on the data from its thiourea analog, N,N′-bis[2-(dimethylaminophenyl)thiourea], certain structural features can be anticipated. nih.govresearchgate.net

A comprehensive analysis would require experimental data from a single-crystal X-ray diffraction study of the title compound. Such a study would provide the precise geometric parameters as detailed in the table below, which currently remains unpopulated due to the absence of experimental data.

Table 1: Hypothetical Bond Lengths and Angles for this compound

Bond/AngleExpected Length (Å) / Angle (°)
C=OData not available
C-N (urea)Data not available
N-C (phenyl)Data not available
N-C (methyl)Data not available
N-C-N (urea)Data not available
C-N-C (phenyl)Data not available

Table 2: Hypothetical Intermolecular Contacts for this compound

DonorAcceptorDistance (Å)
N-HO=CData not available

Computational Chemistry and Theoretical Investigations of 1,3 Bis 2 Dimethylamino Phenyl Urea

Density Functional Theory (DFT) Studies for Molecular Properties

DFT has become a standard tool for accurately predicting the properties of organic molecules. It offers a balance between computational cost and accuracy for systems of this size.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 1,3-Bis[2-(dimethylamino)phenyl]urea, several conformations are possible due to the rotational freedom around the C-N bonds of the urea (B33335) bridge and the C-N bonds connecting to the phenyl rings.

Computational studies on the parent compound, 1,3-diphenylurea (B7728601), show that conformers are defined by the cis or trans arrangement of the N-H bonds relative to the carbonyl group. rsc.org The most stable conformers often include a folded trans-cis arrangement and a more extended trans-trans form. psu.edu The presence of bulky dimethylamino groups at the ortho positions in this compound introduces significant steric hindrance. This is expected to influence the torsional angles between the urea plane and the phenyl rings, likely favoring more twisted, non-planar structures to minimize steric repulsion. The optimization process systematically explores these possibilities to locate the global minimum on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following data are representative values based on DFT calculations of similar urea derivatives and are intended for illustrative purposes.

ParameterBond/AnglePredicted Value
Bond Length C=O~1.25 Å
C-N (urea)~1.38 Å
N-C (aryl)~1.42 Å
C-C (aromatic)~1.40 Å
N-C (methyl)~1.47 Å
Bond Angle N-C-N (urea)~118°
C-N-C (aryl-urea)~125°
O=C-N~121°
Dihedral Angle Phenyl-Urea-PhenylHighly Variable (Twisted)

DFT calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govnrel.govrsc.org For this compound, calculations would predict distinct signals for the different types of protons and carbons. These theoretical spectra can be compared with experimental data to confirm the molecular structure. ejournal.by

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are representative chemical shift ranges based on DFT predictions for analogous structures.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O-~155-160
N-H~8.5-9.5-
Aromatic C-H~7.0-8.0~115-145
Aromatic C-N-~140-150
N-CH₃~2.5-3.0~40-45

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra. This is crucial for identifying characteristic functional groups. For urea derivatives, key vibrational modes include the C=O stretching, N-H stretching and bending, and C-N stretching vibrations. tandfonline.comresearchgate.net Calculations on various urea derivatives have established characteristic frequencies for the core N₂C=O entity. tandfonline.com

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: These values are based on DFT calculations for similar urea-based compounds.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide N-H~3300-3400
C-H StretchAromatic~3000-3100
C-H StretchMethyl~2850-2950
C=O StretchUrea Carbonyl~1650-1680
N-H BendAmide N-H~1550-1600
C-N StretchUrea-Aryl~1450-1500

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods provide deep insights into the electron distribution and intrinsic reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. joaquinbarroso.com The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino-phenyl groups. The LUMO is likely distributed across the urea moiety and the aromatic rings. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap suggests a molecule is more polarizable and reactive. researchgate.net From these orbital energies, other reactivity descriptors can be calculated. rsc.org

Table 4: Illustrative Calculated Electronic Properties (in eV) Note: These values are hypothetical, intended to illustrate the output of a typical DFT calculation.

PropertyFormulaPredicted Value (eV)
HOMO EnergyE_HOMO-5.80
LUMO EnergyE_LUMO-1.50
Energy GapΔE = E_LUMO - E_HOMO4.30
Ionization Potential (I)I ≈ -E_HOMO5.80
Electron Affinity (A)A ≈ -E_LUMO1.50
Electronegativity (χ)χ = (I + A) / 23.65
Chemical Hardness (η)η = (I - A) / 22.15

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. youtube.com

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the carbonyl oxygen atom and, to a lesser extent, the nitrogen atoms of the dimethylamino groups. researchgate.net

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are attractive to nucleophiles. These would be located around the acidic N-H protons, identifying them as primary hydrogen-bond donor sites. researchgate.net

Neutral Potential (Green): Regions with balanced charge, typically the hydrocarbon portions of the phenyl rings.

This map provides a powerful prediction of how the molecule will interact with other reagents, catalysts, or biological receptors.

Theoretical Studies of Reaction Mechanisms and Catalytic Pathways

DFT is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, including those that are catalyzed. This involves locating transition states and calculating activation energy barriers.

While specific mechanistic studies on this compound are not widely available, theoretical methods could be applied to understand its potential roles in catalysis. The urea moiety is an excellent hydrogen-bond donor and acceptor, a property often exploited in organocatalysis. DFT studies could model how this molecule might bind to and activate a substrate. For instance, the two N-H groups could form a "binding pocket" for an anionic substrate, while the dimethylamino groups could act as basic sites or influence the steric environment.

Theoretical investigations into the hydrolysis of urea have shown that the reaction can proceed through different pathways, and catalysts can significantly lower the activation barriers. nih.govnih.gov Similar studies on this compound could elucidate its stability and decomposition pathways under various conditions. Furthermore, given that related diphenylurea compounds are used as enzyme inhibitors nih.govnih.gov and in the development of dual inhibitors for cancer therapy, nih.gov computational docking and mechanistic studies could explore the potential of this specific compound in medicinal chemistry applications.

Investigation of Transition States and Energy Barriers for Urea Formation

Currently, there are no published computational studies that specifically detail the transition states and energy barriers associated with the formation of this compound. Such an investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathway between a substituted phenyl isocyanate and a corresponding aniline (B41778) or via other synthetic routes.

A hypothetical computational study would likely investigate the following:

The geometry of the reactants, transition state(s), and products.

The activation energy required to overcome the reaction barrier(s).

Without specific research, any data table or detailed findings in this area would be purely speculative.

Modeling of Hydrogen Bonding Interactions in Organocatalytic Cycles

The potential of this compound as a hydrogen-bonding organocatalyst is an area ripe for theoretical exploration. The two N-H protons of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the dimethylamino groups can act as hydrogen bond acceptors. The specific geometry and electronic nature of the ortho-dimethylamino groups would significantly influence the strength, directionality, and cooperative effects of these hydrogen bonds.

A dedicated computational study would be required to model how this urea derivative interacts with substrates and reagents in a hypothetical organocatalytic cycle. Such modeling could provide insights into:

The preferred binding modes of substrates.

The energetic stabilization of transition states through hydrogen bonding.

The potential for intramolecular hydrogen bonding and its effect on catalytic activity.

As no such studies have been published, a data table detailing hydrogen bond distances, angles, or interaction energies for catalytic intermediates involving this compound cannot be provided at this time.

Applications in Advanced Chemical Systems and Materials Science Research

Organocatalysis and Asymmetric Transformation

Organocatalysis has emerged as a powerful tool in synthetic chemistry, with urea (B33335) and thiourea (B124793) derivatives frequently employed due to their ability to act as hydrogen-bond donors. This interaction can activate substrates, enabling a variety of stereoselective transformations.

Design and Evaluation of Chiral Bis-Urea Derivatives as Enantioselective Catalysts

The design of chiral bis-urea catalysts is a significant area of research aimed at achieving high enantioselectivity in chemical reactions. These catalysts are often built on a chiral scaffold, which creates a specific three-dimensional environment to control the approach of reactants. However, a review of scientific databases and literature yields no specific studies on the design, synthesis, or evaluation of chiral derivatives of 1,3-Bis[2-(dimethylamino)phenyl]urea for use as enantioselective catalysts.

Mechanistic Understanding of Catalytic Activity through Hydrogen Bonding Activation

The catalytic activity of urea-based organocatalysts is fundamentally linked to their ability to form hydrogen bonds with substrates, thereby activating them for subsequent reaction. Mechanistic studies, often involving spectroscopic and computational methods, are crucial for understanding these interactions and for the rational design of more efficient catalysts. Despite the general understanding of this mechanism for the broader class of urea compounds, there are no specific mechanistic studies available in the searched literature that investigate the hydrogen bonding activation properties of this compound in a catalytic context.

Coordination Chemistry and Ligand Design

The nitrogen and oxygen atoms within urea-based molecules present potential coordination sites for metal ions, making them interesting candidates for ligand design in coordination chemistry. These ligands can be used to construct a variety of metal complexes and supramolecular structures.

Exploration of this compound as a Ligand for Metal Ions

The structure of this compound includes multiple potential donor atoms: the urea oxygen, the urea nitrogens, and the nitrogens of the dimethylamino groups. This suggests its potential as a multidentate ligand. Nevertheless, a thorough search of chemical literature and databases reveals no published research detailing the exploration or use of this compound as a ligand for complexing metal ions.

Construction of Metallosupramolecular Architectures Employing Urea Scaffolds

Urea scaffolds are utilized in the construction of complex, self-assembled metallosupramolecular architectures. These structures are of interest for their potential applications in areas such as molecular recognition, catalysis, and materials science. However, there is no available research documenting the use of this compound as a building block for the construction of such metallosupramolecular assemblies.

Role in Polymer Chemistry and Advanced Materials Research

Urea and its derivatives are important in polymer chemistry, notably in the formation of polyurethanes and polyureas. The hydrogen bonding capabilities of the urea linkage can impart specific physical properties to polymeric materials. While the general chemistry of urea in polymers is well-established, specific research detailing the incorporation or role of this compound in polymer chemistry or advanced materials research is not present in the available scientific literature.

Investigation of Catalytic Functions in Polymerization Kinetics and Morphology Control

While direct studies on the catalytic activity of this compound in polymerization are not extensively reported in the current body of scientific literature, the inherent chemical functionalities of the molecule suggest its potential as a catalyst. The urea group is known to act as a hydrogen-bond donor, which can activate monomers, while the tertiary amine groups (dimethylamino) can function as Brønsted or Lewis bases.

The deprotonation of ureas can generate highly active anionic catalysts for the living ring-opening polymerization (ROP) of cyclic esters and carbonates. nih.gov These urea anions have been shown to be fast and selective, yielding polymers with narrow molecular weight distributions. nih.gov The reactivity of these catalysts can be tuned by the electronic properties of the substituents on the aryl rings. nih.gov The presence of electron-donating dimethylamino groups on the phenyl rings of this compound would theoretically influence the acidity of the urea protons and, consequently, the activity of the corresponding anion catalyst.

Furthermore, (thio)urea compounds are recognized as effective organocatalysts for ROP, often working in conjunction with a base co-catalyst. rsc.orgnih.gov These systems are thought to operate via a dual activation mechanism, where the urea hydrogen-bonds to and activates the monomer, while the base activates the propagating polymer chain end. rsc.orgnih.gov The intramolecular tertiary amine groups in this compound could potentially act as an internal co-catalyst, influencing the polymerization kinetics and the stereochemistry of the resulting polymer.

A structurally related compound, 1,3-bis[3-(dimethylamino)propyl]urea, is utilized as a catalyst in the production of polyurethane foams, where its tertiary amine functionality plays a key role. wikipedia.orgchemblink.com This highlights the general potential of aminophenyl ureas in catalytic applications.

Table 1: Potential Research Areas for this compound in Catalysis

Research AreaRationale
Ring-Opening Polymerization (ROP) Catalyst The urea moiety can be deprotonated to form an active anionic catalyst, or act as a hydrogen-bond donor in a dual activation system. The dimethylamino groups can modulate catalyst activity.
Polyurethane Formation Catalyst By analogy to structurally similar compounds, the tertiary amine groups could catalyze the reaction between isocyanates and polyols.
Control of Polymer Morphology The rigid phenylurea core and the flexible dimethylamino groups could influence the morphology and crystallinity of the resulting polymers.

Integration into Polymer Systems as Structural Modifiers or Components for Functional Materials

The integration of this compound into polymer systems could be achieved either through its use as a monomer in polymerization reactions or as an additive to modify the properties of existing polymers. The bifunctional nature of the urea group (two N-H bonds) allows it to act as a monomer in step-growth polymerization with suitable comonomers, such as diisocyanates or activated dicarboxylic acids, to form polyureas or polyamides, respectively.

The incorporation of the rigid and polar urea linkage into a polymer backbone can lead to materials with high thermal stability and mechanical strength due to strong intermolecular hydrogen bonding. The presence of the dimethylamino groups could impart additional functionalities, such as pH-responsiveness, metal-ion coordination sites, or catalytic activity.

As a structural modifier, this compound could be blended with other polymers. The hydrogen-bonding capability of the urea group could enhance the compatibility between different polymer phases or act as a physical cross-linker, thereby modifying the mechanical properties of the blend. The tertiary amine groups could also serve as acid scavengers or stabilizers in certain polymer formulations.

A related polymer, poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino)propyl]urea] quaternized (also known as Polyquaternium-2), is used as a conditioning agent in personal care products and as an adhesion promoter, demonstrating the utility of urea-containing polymers in creating functional materials. researchgate.netsigmaaldrich.com

Utility in Chemical Biology Research as Synthetic Precursors or Probes

The urea scaffold is a prevalent motif in many biologically active compounds and approved drugs. researchgate.net This makes urea derivatives, including this compound, attractive starting points for the synthesis of new molecules for chemical biology research.

Synthesis of Complex Organic Molecules Incorporating the Urea Scaffold for Chemical Biology Studies

While there are no specific reports on the use of this compound as a precursor for complex bioactive molecules, the general importance of the urea functional group in medicinal chemistry is well-established. researchgate.net Phenylurea derivatives, in particular, have been explored for a wide range of therapeutic applications. For instance, various substituted phenylurea compounds have been synthesized and evaluated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. nih.gov

The structure of this compound provides a scaffold that can be further functionalized. The phenyl rings can be subjected to electrophilic substitution reactions, and the tertiary amine groups could be quaternized to introduce a positive charge or modified through other reactions. These modifications could be used to synthesize a library of compounds for screening against various biological targets.

The synthesis of Schiff base derivatives of 1,3-diphenylurea (B7728601) has been reported to yield compounds with α-glucosidase inhibitory activity, suggesting a potential therapeutic role in the management of diabetes. nih.gov This demonstrates the value of the urea scaffold in generating molecules with diverse biological activities.

Development of Chemical Tools for Interrogating Molecular Interactions

The development of chemical probes to study biological systems is a crucial area of chemical biology. Although this compound has not been specifically developed as a molecular probe, its structural features suggest potential in this area. The presence of the aromatic rings and the urea group could lead to fluorescent properties upon appropriate excitation, or these properties could be introduced through chemical modification.

The urea moiety is an excellent hydrogen-bond donor and acceptor, which could enable the molecule to bind to specific sites in proteins or other biomolecules through hydrogen bonding interactions. The dimethylamino groups can also participate in electrostatic or hydrogen bonding interactions. This recognition capability could be exploited to design probes that target specific molecular interactions.

For example, unsymmetrical urea derivatives have been investigated for their antibacterial, anticancer, and antioxidant properties, with some compounds showing remarkable activity against certain cancer cell lines. researchgate.net While the mechanism of action is complex, it often involves specific interactions with biological macromolecules.

The synthesis of various urea derivatives for applications in late-stage drug functionalization further underscores the versatility of this chemical class in creating tools for chemical biology. mdpi.com

Q & A

Q. What in vitro/in vivo models are suitable for evaluating neurotoxic or cytotoxic effects of dimethylamino-substituted ureas?

  • Methodology :
  • In Vitro : Primary neuronal cultures or SH-SY5Y cells exposed to 1–100 µM doses; assess viability via LDH assay.
  • In Vivo : Zebrafish (Danio rerio) models for acute toxicity screening (LC₅₀ determination) .

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